2-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile
Description
2-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a carbonitrile group at the 4-position and an amino group linked to a 4-ethoxy-3,5-dimethoxyphenyl moiety
Properties
IUPAC Name |
2-[(4-ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-4-23-17-14(21-2)7-13(8-15(17)22-3)11-20-16-9-12(10-18)5-6-19-16/h5-9H,4,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZPDZFREISUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CNC2=NC=CC(=C2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the 4-ethoxy-3,5-dimethoxybenzylamine: This intermediate can be synthesized by reacting 4-ethoxy-3,5-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions.
Coupling with 4-cyanopyridine: The benzylamine intermediate is then coupled with 4-cyanopyridine using a suitable coupling reagent, such as a palladium catalyst, under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: Potential use in the development of new catalysts or as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)methylamino]pyridine-4-carbonitrile
- 2-[(4-Ethoxyphenyl)methylamino]pyridine-4-carbonitrile
- 2-[(4-Dimethoxyphenyl)methylamino]pyridine-4-carbonitrile
Uniqueness
2-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile is unique due to the presence of both ethoxy and dimethoxy groups on the phenyl ring, which may confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
